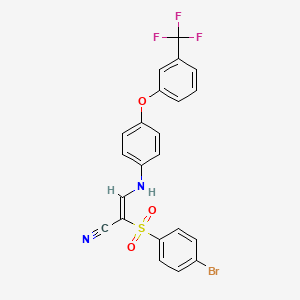

2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Antagonist Activity in Drug Design

The compound has been studied in the context of designing nonsteroidal antiandrogens. One such study involved synthesizing and testing 3-(substituted thio)-2-hydroxypropionanilides, sulfones, and sulfoxides to assess their antiandrogen activity, where members of the trifluoromethyl series exhibited partial androgen agonist activity (Tucker, Crook, & Chesterson, 1988).

2. Chemical Synthesis and Characterization

The compound has been synthesized and characterized in various studies. For instance, a study focused on the synthesis of 2-(2′-(2″-toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, demonstrating the versatility and applicability of such compounds in chemical synthesis (Lu Chun-xiong, 2011).

3. Development of Polymeric Materials

Research has explored the use of similar compounds in the development of new materials. For example, a study on fluorinated poly(ether sulfone imide)s highlighted the potential of these materials in applications requiring thermal stability and low dielectric constants, which could have implications for the electronic industry (Wang et al., 2014).

4. Pharmaceutical Applications

The compound's derivatives have been evaluated for their potential in pharmaceutical applications. A study on novel sulfonamides as EP1 receptor selective antagonists highlights the potential of such compounds in drug development (Naganawa et al., 2006).

5. Potential in Antimicrobial Research

The compound has been incorporated in studies focusing on antimicrobial activity. For instance, research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety investigated the antimicrobial activities of these new sulfone derivatives (Alsaedi, Farghaly, & Shaaban, 2019).

Mecanismo De Acción

The mechanism of action for this compound is not provided in the search results.

Propiedades

IUPAC Name |

(Z)-2-(4-bromophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrF3N2O3S/c23-16-4-10-20(11-5-16)32(29,30)21(13-27)14-28-17-6-8-18(9-7-17)31-19-3-1-2-15(12-19)22(24,25)26/h1-12,14,28H/b21-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRYYUJDIBNIX-STZFKDTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrF3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Bromophenyl)sulfonyl)-3-((4-(3-(trifluoromethyl)phenoxy)phenyl)amino)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2376990.png)

![3-Tert-butyl-6-[[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2376992.png)